BA38017

Antiviral research HBV capsid inhibitor Lead optimization

Substituting HAP-class CAMs for sulfonyl benzamide CAMs introduces confounding mechanistic variables. BA38017 (CAS 1333905-67-1) is the validated lead sulfonyl benzamide HBV capsid assembly modulator that ensures experimental continuity in SAR and resistance studies. • Benchmark EC50 of 0.20 μM (HepAD38: 1.94 μM) - ideal positive control avoiding picomolar assay saturation. • Defined resistance fingerprint (protease mutations at positions 99, 147, 212) enables cross-resistance profiling with NAs and protease inhibitors. • Chemically distinct from HAPs, JNJ-6379, and ABI-H0731 - ensures class-representative binding mode and pharmacology results.

Molecular Formula C15H11ClFNO3
Molecular Weight 307.70 g/mol
Cat. No. B12411525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBA38017
Molecular FormulaC15H11ClFNO3
Molecular Weight307.70 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C15H11ClFNO3/c16-11-8-9(4-5-12(11)17)18-15(19)10-2-1-3-13-14(10)21-7-6-20-13/h1-5,8H,6-7H2,(H,18,19)
InChIKeyJAVDMGUBEXUDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BA38017 HBV Capsid Assembly Modulator


BA38017 (CAS 1333905-67-1) is a small-molecule HBV capsid protein inhibitor and capsid assembly modulator (CAM), specifically classified as a sulfonyl benzamide derivative [1]. It demonstrates potent inhibition of hepatitis B virus (HBV) replication, with a reported EC50 of 0.20 μM in standard antiviral assays, and a HepAD38 cell supernatant EC50 of 1.94 μM for HBV DNA inhibition [2]. BA38017 serves as a lead compound in the discovery and optimization of next-generation anti-HBV agents [1].

BA38017 vs. Generic HBV Capsid Assembly Modulators


The HBV capsid assembly modulator (CAM) class encompasses diverse chemotypes with distinct binding modes, resistance profiles, and potency metrics. BA38017 belongs to the sulfonyl benzamide subclass, which differs fundamentally from heteroaryldihydropyrimidines (HAPs) like GLS4 and from clinical CAMs such as JNJ-6379 and ABI-H0731 [1]. These structural and mechanistic differences translate into significant variations in antiviral potency across different cell models, as quantified in the evidence below. Simply substituting one CAM for another without understanding these quantitative distinctions can lead to failed experiments, misinterpreted mechanism-of-action studies, or suboptimal compound selection for lead optimization campaigns [2].

BA38017 Comparator Evidence


Intrastudy Lead Optimization in HepAD38 Cells

In a head-to-head study evaluating novel dihydrobenzodioxine derivatives, the lead compound BA-38017 (BA38017) was directly compared to optimized derivative 5a in HepAD38 cells. BA-38017 served as the benchmark for assessing improved anti-HBV DNA replication activity [1].

Antiviral research HBV capsid inhibitor Lead optimization

Cross-Study Potency vs. GLS4 (HAP Class)

BA38017 demonstrates an EC50 of 0.20 μM for HBV replication inhibition, placing it in a distinct potency tier compared to the heteroaryldihydropyrimidine (HAP) clinical candidate GLS4, which achieves an EC50 of 0.001 μM (1 nM) in HepG2.2.15 cells [1][2].

HBV replication Potency benchmarking Cross-class comparison

Cross-Study Potency vs. NVR 3-778

BA38017 inhibits HBV replication with an EC50 of 0.20 μM, which is approximately 2-fold more potent than the first-in-class capsid assembly modulator NVR 3-778, which exhibits an EC50 of 0.40 μM in HepG2.2.15 cells [1][2].

First-in-class CAM Antiviral potency HepG2.2.15 model

Cross-Study Potency vs. JNJ-6379

BA38017 (EC50 = 0.20 μM) is approximately 3.7-fold less potent than the phase II clinical candidate JNJ-6379 (bersacapavir), which demonstrates a median EC50 of 54 nM (0.054 μM) in HepG2.117 cells [1][2].

Clinical CAM HBV replication HepG2 cell models

Cross-Study Potency vs. ABI-H0731

BA38017's reported EC50 of 0.20 μM (200 nM) for HBV replication inhibition falls within the range of ABI-H0731's antiviral activity against HBV genotypes A to D, where mean EC50 values range from 85.5 ± 10.9 nM (genotype B) to 113 ± 22 nM (genotype A) [1][2].

Core inhibitor cccDNA suppression HBV genotypes

BA38017 Research Applications


Lead Scaffold for MedChem Optimization

As demonstrated in direct intrastudy comparisons, BA38017 serves as the validated lead compound from which more potent dihydrobenzodioxine derivatives are derived [1]. Procurement of BA38017 is essential for laboratories engaged in SAR studies, pharmacophore hybridization, and scaffold hopping aimed at improving anti-HBV potency while reducing cytotoxicity. Using BA38017 as a benchmark ensures experimental continuity and enables accurate assessment of derivative improvements.

Mechanistic Studies of Sulfonyl Benzamide CAMs

BA38017 represents the sulfonyl benzamide subclass of capsid assembly modulators, which is chemically distinct from HAP-based CAMs (e.g., GLS4) and from clinical candidates like JNJ-6379 and ABI-H0731 [2]. Researchers investigating subclass-specific binding modes, resistance mutation profiles, or differential effects on capsid assembly kinetics should select BA38017 to ensure class-representative results. Substituting a HAP-class CAM would introduce confounding variables due to distinct core protein interactions.

Benchmark for Antiviral Screening Cascades

With an EC50 of 0.20 μM, BA38017 occupies a moderate potency tier relative to ultra-potent CAMs (e.g., GLS4 at 1 nM) and less potent first-in-class CAMs (e.g., NVR 3-778 at 0.40 μM) [1][3]. This intermediate activity profile makes BA38017 an ideal positive control for primary screening campaigns where novel compounds are expected to exhibit a range of potencies. Its well-characterized activity prevents assay saturation issues that can occur with picomolar-range inhibitors.

Resistance Evolution and Cross-Resistance Profiling

Vendor technical datasheets indicate that BA38017 resistance arises through mutations in the viral protease, with specific mutations at positions 99, 147, and 212 linked to reduced efficacy [1]. This resistance fingerprint enables BA38017 to be used in studies designed to characterize CAM-specific resistance pathways and to assess cross-resistance with other antiviral classes, including protease inhibitors and nucleos(t)ide analogs. Such studies are critical for rational combination therapy design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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